molecular formula C19H19BrN2O B4940439 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B4940439
M. Wt: 371.3 g/mol
InChI Key: OKEYWLHIOBSOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Br-MBC, is a beta-carboline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the beta-carboline family, which is known to possess various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the inhibition of MAO activity, specifically MAO-A. This inhibition leads to an increase in the levels of serotonin and dopamine in the brain, which can have antidepressant and anxiolytic effects. Additionally, 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess antioxidant properties, which can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess various biochemical and physiological effects. In addition to its MAO inhibitory effects, 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions. Additionally, 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess neuroprotective effects, which can protect against neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its ability to selectively inhibit MAO-A activity, which can lead to an increase in the levels of serotonin and dopamine. Additionally, 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess antioxidant and anti-inflammatory properties, which can be beneficial in various experimental models. However, one of the limitations of using 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental models.

Future Directions

There are several future directions for the research of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One potential direction is the exploration of its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its effects on various biochemical and physiological processes. Finally, the development of more efficient synthesis methods and analogs of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline could lead to the development of more potent and selective MAO inhibitors.

Synthesis Methods

The synthesis method for 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the reaction of 5-bromo-2-methoxybenzylamine with tryptamine in the presence of a reducing agent, such as sodium borohydride. This reaction leads to the formation of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, which can be purified through various methods, including column chromatography and recrystallization. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO activity can lead to an increase in the levels of these neurotransmitters, which can have antidepressant and anxiolytic effects.

properties

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O/c1-23-19-7-6-14(20)10-13(19)11-22-9-8-16-15-4-2-3-5-17(15)21-18(16)12-22/h2-7,10,21H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEYWLHIOBSOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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